molecular formula C18H19NO4 B563790 4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde CAS No. 1189653-26-6

4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde

Cat. No. B563790
M. Wt: 317.377
InChI Key: ASYKXEVEIRRPCB-LZMSFWOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a dioxolane group (a heterocyclic acetal), a pyridinyl group (an aromatic ring with a nitrogen atom), and a benzaldehyde group (an aromatic ring with a formyl group). The presence of these functional groups suggests that the compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dioxolane ring would introduce some rigidity into the structure, while the pyridinyl and benzaldehyde groups would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the dioxolane, pyridinyl, and benzaldehyde groups. For example, the dioxolane ring could potentially be opened under acidic or basic conditions, while the pyridinyl and benzaldehyde groups might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the dioxolane ring could influence the compound’s solubility and boiling point, while the pyridinyl and benzaldehyde groups could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Synthesis and Industrial Applications

  • Improved Synthesis Methods: Research has improved synthesis methods for key intermediates like 4-[2-(methyl-pyridin-2-yl-amino)-ethoxy]-benzaldehyde, which is related to the compound . These methods are suitable for industrial manufacturing, indicating potential scalability for commercial applications (Xu Yun-gen, 2005).

Chemical Structure and Properties

  • Crystalline State and Conformation: Studies on related compounds, such as 2-[3-(tosyloxy)propoxy]benzaldehyde, reveal insights into their crystalline state and molecular conformations, which are crucial for understanding their chemical behavior and potential applications (P. G. Jene et al., 1999).
  • Spectroscopic Characterization: Spectroscopic methods like Fourier transform infra-red (FTIR) and nuclear magnetic resonance (NMR) spectroscopies have been used to characterize similar compounds, providing detailed insights into their molecular structure (M. Coskun et al., 1998).

Potential Applications in Materials Science

  • Liquid-Crystalline Properties: Electrochemical conversion studies of related compounds have shown potential for creating liquid-crystalline properties, which could be significant in the field of materials science (R. Trutschel et al., 1991).

Applications in Green Chemistry

  • Conversion Using Renewable Materials: Research into the acid-catalyzed condensation of glycerol with benzaldehyde, a process related to the synthesis of compounds like the one , highlights the use of renewable materials in chemical synthesis, contributing to sustainable and green chemistry practices (J. Deutsch et al., 2007).

properties

IUPAC Name

4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(22-10-11-23-18)15-4-5-16(19-12-15)8-9-21-17-6-2-14(13-20)3-7-17/h2-7,12-13H,8-11H2,1H3/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYKXEVEIRRPCB-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=NC=C(C=C1)C2(OCCO2)C)C([2H])([2H])OC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde
Reactant of Route 3
4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde
Reactant of Route 4
4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.